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Compound of Interest

Compound Name: 3-nitro-1H-indole

Cat. No.: B1337540

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-
nitro-1H-indole, a significant intermediate in the synthesis of various biologically active
molecules. This document details the ultraviolet-visible (UV-Vis), infrared (IR), nuclear magnetic
resonance (NMR), and mass spectrometry (MS) characteristics of the compound. Detailed
experimental protocols for acquiring this spectroscopic data are also provided, alongside
visualizations of relevant synthetic and mechanistic pathways.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for 3-nitro-1H-
indole.

UV-Vis Spectroscopy

The UV-Vis absorption spectrum of 3-nitro-1H-indole is characterized by a broad absorption
band in the near-ultraviolet region.

Molar Absorption
Wavelength (Amax) . Solvent Reference
Coefficient (g)

[No specific value, but
~350 nm (Broad

Not explicitly reported 2-Propanol spectrum shown in a
Peak)

cited study]
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Table 1: UV-Vis Absorption Data for 3-nitro-1H-indole

Infrared (IR) Spectroscopy

An experimental IR spectrum for 3-nitro-1H-indole is not readily available in the literature.
However, based on the characteristic absorption frequencies of the indole ring and the nitro
functional group, the following peaks are predicted. For comparison, the experimental IR peak
list for the parent compound, indole, is also provided.

Predicted
. Wavenumber ] . .

Functional Group . Vibration Mode Expected Intensity
(cm™?) for 3-nitro-
1H-indole

N-H ~3400 Stretch Medium

C-H (Aromatic) 3100-3000 Stretch Medium

C=C (Aromatic) 1620-1580 Stretch Medium-Strong

Asymmetric and
NO:2 ~1550 and ~1350 ) Strong
Symmetric Stretch

C-N 1335-1250 Stretch Medium

C-H (Aromatic) 800-700 Out-of-plane bend Strong

Table 2: Predicted Infrared Absorption Bands for 3-nitro-1H-indole

Wavenumber (cm~?*) for Indole Vibration Mode
3406 N-H Stretch
Symmetric and Asymmetric C-H Stretch
3022, 3049 _
(Aromatic)
1508, 1577 C=C Stretch (Aromatic)
1616, 1456 C-C in-ring Stretch
731, 744 =C-H Bend
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Table 3: Experimental Infrared Absorption Bands for Indole.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimentally determined *H and 3C NMR data for 3-nitro-1H-indole are not readily
available. The predicted chemical shifts are based on the analysis of related indole derivatives
and the known effects of the electron-withdrawing nitro group. For reference, experimental data
for 3-methyl-5-nitro-1H-indole is provided.

1.3.1 *H NMR Spectroscopy

Predicted Chemical Shift

Proton (3, ppm) for 3-nitro-1H- Predicted Multiplicity
indole

H1 (N-H) 8.5-9.5 broad singlet

H2 ~8.0 singlet

H4 ~8.2 doublet

H5 ~7.4 triplet

H6 ~7.3 triplet

H7 ~7.6 doublet

Table 4: Predicted *H NMR Chemical Shifts for 3-nitro-1H-indole (in a polar aprotic solvent like
DMSO-de)
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Chemical Shift (5,

s Coupling Constant
Proton ppm) for 3-methyl- Multiplicity

5-nitro-1H-indole (3, Hz)
H1 (N-H) 8.52 s
H4 8.57 d 19
H6 8.11 dd 8.9,2.1
H7 7.38 d 0.0
H2 7.14 s
CHs 2.39 s

Table 5: Experimental tH NMR Data for 3-methyl-5-nitro-1H-indole in CDCls.[2]

1.3.2 3C NMR Spectroscopy

Predicted Chemical Shift (6, ppm) for 3-

Carbon . -
nitro-1H-indole
Cc2 ~130
C3 ~147
C3a ~125
C4 ~120
C5 ~123
C6 ~122
Cc7 ~115
C7a ~136

Table 6: Predicted 3C NMR Chemical Shifts for 3-nitro-1H-indole (in a polar aprotic solvent
like DMSO-ds). The chemical shift for C3 is based on a cited value for 3-nitroindole derivatives.

[3]
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Chemical Shift (6, ppm) for 3-methyl-5-

Carbon . -
nitro-1H-indole

C5 141.53
C7a 139.34
C3a 127.91
Cc2 124.72
C6 117.69
Cc4 116.45
C3 114.53
Cc7 110.96
CHs 9.58

Table 7: Experimental 3C NMR Data for 3-methyl-5-nitro-1H-indole in CDCls.[2]

Mass Spectrometry

Mass spectrometry data for 3-nitro-1H-indole has been obtained using Time-of-Flight Aerosol
Mass Spectrometry (ToF-AMS).

m/z Proposed Fragment
162 [M]* (Molecular lon)
132 [M - NOJ*

116 [M - NO2]*

Table 8: Mass Spectrometry Fragmentation Data for 3-nitro-1H-indole

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic
data presented above. These protocols are based on standard laboratory practices for the
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analysis of small organic molecules.

UV-Vis Spectroscopy

Obijective: To obtain the ultraviolet-visible absorption spectrum of 3-nitro-1H-indole in a

suitable solvent.

Materials:

3-nitro-1H-indole
Spectroscopic grade 2-propanol
Quartz cuvettes (1 cm path length)

UV-Vis spectrophotometer

Procedure:

A stock solution of 3-nitro-1H-indole is prepared by accurately weighing a small amount of
the compound and dissolving it in a known volume of 2-propanol.

A series of dilutions are made from the stock solution to prepare solutions of varying
concentrations, ensuring the absorbance at Amax is within the linear range of the instrument
(typically below 1 AU).

The spectrophotometer is blanked using the 2-propanol solvent in a quartz cuvette.

The absorption spectrum of each solution is recorded over a wavelength range of 200-700
nm.

The wavelength of maximum absorbance (Amax) is determined from the spectrum.

The molar absorption coefficient (€) can be calculated using the Beer-Lambert law (A = &cl),
where A is the absorbance, c is the molar concentration, and | is the path length of the
cuvette.

Infrared (IR) Spectroscopy (ATR Method)
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Objective: To obtain the infrared absorption spectrum of solid 3-nitro-1H-indole.
Materials:

e 3-nitro-1H-indole (solid)

o FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

e Spatula

Procedure:

e The ATR crystal is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry
completely.

e A background spectrum of the empty ATR crystal is recorded.

e A small amount of solid 3-nitro-1H-indole is placed directly onto the ATR crystal, ensuring
complete coverage of the crystal surface.

o Pressure is applied using the instrument's pressure clamp to ensure good contact between
the sample and the crystal.

e The IR spectrum of the sample is recorded, typically in the range of 4000-400 cm~1.

e The resulting spectrum is displayed in terms of transmittance or absorbance versus
wavenumber (cm™1).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra of 3-nitro-1H-indole.
Materials:

e 3-nitro-1H-indole

o Deuterated solvent (e.g., DMSO-ds or CDCIs)

e NMR tubes
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NMR spectrometer

Procedure:

Approximately 5-10 mg of 3-nitro-1H-indole is dissolved in ~0.7 mL of a deuterated solvent
in a clean, dry NMR tube.

The tube is capped and shaken gently to ensure the sample is fully dissolved.

The NMR tube is placed in the spectrometer's probe.

The spectrometer is tuned to the appropriate nucleus (*H or $3C) and the magnetic field is
shimmed to achieve homogeneity.

For *H NMR, a standard one-pulse experiment is performed. The spectral width, acquisition
time, and relaxation delay are optimized for the sample.

For 13C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum
and improve the signal-to-noise ratio. A sufficient number of scans are acquired due to the
low natural abundance of 13C.

The resulting Free Induction Decays (FIDs) are Fourier transformed, and the spectra are
phased and baseline corrected.

Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (TOF-AMS)

Objective: To obtain the mass spectrum of 3-nitro-1H-indole in the aerosol phase.

Materials:

3-nitro-1H-indole

Methanol

Atomizer

Diffusion dryers
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e Carbon denuder

o Teflon bag

o Time-of-Flight Aerosol Mass Spectrometer (ToF-AMS)

Procedure:

A dilute solution of 3-nitro-1H-indole in methanol (e.g., 0.10 mg/mL) is prepared.
e The solution is aerosolized using a constant output atomizer.

o The aerosol flow is passed through silica gel diffusion dryers and a carbon denuder to
remove excess solvent.

e The dried aerosol particles are introduced into a large Teflon bag.
e The aerosol is then sampled by the ToF-AMS.

e The instrument vaporizes the particles and ionizes the resulting gas molecules (typically by
electron impact).

e The mass-to-charge ratio (m/z) of the resulting ions is measured, producing a mass
spectrum.

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways related to
3-nitro-1H-indole.

Synthetic Pathway of 3-Nitroindoles

Caption: General synthesis of 3-nitroindoles via electrophilic nitration.

Proposed Reaction Mechanism for 3-Nitroindole
Formation
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Caption: Proposed mechanism for the formation of 3-nitroindole from indole and nitrate
radicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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